molecular formula C18H20NaO5S B12414055 Equilin 3-Sulfate-d4 (sodium salt)

Equilin 3-Sulfate-d4 (sodium salt)

Cat. No.: B12414055
M. Wt: 375.4 g/mol
InChI Key: RMFRALSRVMTLBI-HSWWYJIASA-N
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Description

Significance of Stable Isotope Labeling in Advanced Analytical Chemistry

Stable isotope labeling is a technique that involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. cernobioscience.comwikipedia.org This process creates a "heavy" version of the compound that is chemically identical to its natural counterpart but has a higher mass. clearsynth.com This mass difference allows for its differentiation and quantification using mass spectrometry (MS). diagnosticsworldnews.com The use of stable isotopes has become a cornerstone of modern analytical chemistry, particularly in metabolomics and drug development, due to its non-radioactive nature, making it safe for human studies. nih.govnih.gov

Principles of Deuterium Labeling in Chemical and Biochemical Studies

Deuterium labeling involves the substitution of hydrogen atoms with deuterium atoms in a molecule. nih.gov This substitution has a minimal impact on the compound's chemical properties and biological activity because deuterium and hydrogen are chemically very similar. clearsynth.comchem-station.com The key difference lies in their mass, with deuterium being approximately twice as heavy as hydrogen. This mass difference leads to a clear distinction in mass spectrometric analysis, allowing the labeled compound to be used as an internal standard. nih.govchem-station.com The process of introducing deuterium into a molecule can be achieved through chemical synthesis or biosynthesis.

The primary applications of deuterium labeling include:

Reaction Mechanism Studies: Tracking the path of molecules through complex biochemical reactions. chem-station.com

Isotope Dilution Analysis: Accurately quantifying endogenous compounds in complex biological samples. chem-station.com

Metabolic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds. clearsynth.comacs.org

Advantages of Stable Isotope Dilution for Enhanced Analytical Performance

Stable isotope dilution (SID) is a powerful analytical technique that utilizes stable isotope-labeled compounds as internal standards for quantification by mass spectrometry. nih.govwikipedia.org This method is considered the gold standard for quantitative analysis in complex matrices due to its high accuracy and precision. nih.govnih.gov The core principle of SID involves adding a known amount of the isotopically labeled standard to a sample before processing. The ratio of the unlabeled (endogenous) analyte to the labeled standard is then measured by MS. Since the labeled standard behaves identically to the analyte during sample preparation and analysis, any loss or variation during these steps affects both equally, thus canceling out potential errors. nih.govwikipedia.org

Biological samples such as plasma, urine, and tissue are incredibly complex mixtures of molecules. medipharmsai.com During mass spectrometric analysis, co-eluting compounds from the matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the "matrix effect," can significantly compromise the accuracy and reproducibility of quantitative results. gimitec.comchromatographyonline.com

The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. nih.govgimitec.com Because the labeled standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. nih.gov By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, leading to more accurate and reliable quantification. nih.govnih.gov

The efficiency of ionization in the mass spectrometer source is critical for achieving high sensitivity. chromatographyonline.com Factors such as the composition of the mobile phase, flow rate, and the presence of interfering substances can all affect ionization efficiency and the stability of the analytical signal. chromatographyonline.comacs.org

Stable isotope-labeled internal standards help to improve signal stability by providing a constant reference signal. rsc.org Any fluctuations in the ionization process will affect both the analyte and the internal standard proportionally. nih.gov This allows for a more consistent and reliable measurement of the analyte's concentration, even when experimental conditions are not perfectly stable. chromatographyonline.comrsc.org

Role of Equilin (B196234) 3-Sulfate-d4 in Advancing Steroid Research

Equilin 3-Sulfate-d4 (sodium salt) is a deuterated analog of Equilin 3-sulfate, a significant conjugated estrogen. medchemexpress.com It serves as an invaluable internal standard for the accurate quantification of equilin and its metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lumiprobe.comveeprho.com The analysis of sulfated steroids is particularly important as they can act as a circulating reservoir for active hormones. nih.govnih.gov

The use of Equilin 3-Sulfate-d4 allows researchers to:

Accurately measure the levels of equilin sulfate (B86663) in various biological matrices.

Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of equilin-based therapies. veeprho.com

Investigate the role of equilin and its metabolites in both normal physiology and in diseases such as hormone-dependent cancers.

The properties of Equilin 3-Sulfate-d4 (sodium salt) are summarized in the table below:

PropertyValue
Synonyms Sodium equilin-3-sulfate-2,4,16,16-d4, 3-(Sulfooxy)estra-1,3,5(10),7-tetraen-17-one-d4 Sodium Salt
Molecular Formula C₁₈H₁₅D₄NaO₅S
Molecular Weight 374.42 g/mol
CAS Number 285979-81-9
Isotopic Purity ≥97 atom % D
Chemical Purity ≥96%
Data sourced from multiple chemical suppliers. sigmaaldrich.com

Historical Context of Equilin Sulfate Research and the Emergence of Deuterated Analogs

Equilin is a naturally occurring estrogen found in high concentrations in pregnant mares' urine and is a major component of conjugated equine estrogens (CEEs), a medication used for hormone replacement therapy. drugbank.comnih.gov Early research on equilin and its sulfated form focused on its estrogenic potency and biological effects. nih.gov

The development of advanced analytical techniques, particularly mass spectrometry, created a need for high-quality internal standards to improve the accuracy of steroid measurements. sigmaaldrich.com The direct analysis of steroid conjugates like equilin sulfate without prior hydrolysis became possible with techniques like secondary ion mass spectrometry and later, LC-MS/MS. nih.govnih.gov This shift necessitated the synthesis of stable isotope-labeled versions of these conjugates. The introduction of deuterated analogs, such as Equilin 3-Sulfate-d4, provided researchers with the tools needed for precise and reliable quantification, overcoming the challenges of matrix effects and enabling more sophisticated studies into the metabolism and action of these important hormones. nih.govsigmaaldrich.com

Evolution of Methodologies for Steroid Conjugate Analysis

The analysis of steroid conjugates, such as sulfates and glucuronides, has undergone a significant evolution, driven by the need for greater sensitivity, specificity, and comprehensiveness. Historically, immunoassays were a common method for steroid hormone measurement; however, these methods often suffered from a lack of specificity, leading to potential cross-reactivity with structurally similar steroids and their metabolites.

The advent of chromatographic techniques coupled with mass spectrometry (MS) marked a paradigm shift in steroid analysis. Gas chromatography-mass spectrometry (GC-MS) offered higher specificity and the ability to profile multiple steroid metabolites simultaneously. However, GC-MS analysis of steroid conjugates typically requires extensive sample preparation, including a deconjugation step (enzymatic or chemical hydrolysis) to release the free steroid, followed by derivatization to improve volatility and chromatographic properties. This multi-step process can be time-consuming and may introduce analytical variability.

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further revolutionized the field. LC-MS/MS provides high sensitivity and specificity and, crucially, allows for the direct analysis of intact steroid conjugates, eliminating the need for the often-problematic hydrolysis step. This direct analysis approach is particularly advantageous for studying sulfated steroids, as it provides a more accurate picture of the circulating steroid pool and can reveal insights into the activity of sulfotransferase and sulfatase enzymes. The continuous advancements in LC-MS/MS technology, including improvements in ionization techniques and mass analyzers, have enabled the development of robust and high-throughput methods for the comprehensive profiling of the steroid metabolome.

Contributions of Labeled Standards to Mechanistic Understanding

The use of stable isotope-labeled standards, such as Equilin 3-Sulfate-d4 (sodium salt), has been fundamental in elucidating the intricate mechanisms of steroid metabolism. These labeled analogs serve as powerful probes to trace the metabolic fate of steroids in vivo and in vitro, providing unambiguous insights into enzymatic conversions and pharmacokinetic properties.

Research utilizing radiolabeled (tritium, ³H) and stable isotope-labeled (deuterium, ²H) equilin and its sulfate has provided significant mechanistic understanding. For instance, studies involving the administration of [³H]equilin sulfate to postmenopausal women have been instrumental in mapping its metabolic pathways. These investigations revealed that equilin is rapidly metabolized, with a significant portion converted to equilin sulfate, which then circulates in the bloodstream. nih.gov The identification of metabolites such as 17β-dihydroequilin sulfate and equilenin (B1671562) sulfate in plasma after the administration of labeled equilin sulfate has helped to delineate the specific enzymatic transformations that occur. nih.gov

Furthermore, dual-labeling studies, using compounds like [³H]equilin-[³⁵S]sulfate, have provided crucial insights into the absorption and hydrolysis of steroid sulfates. Research has shown that some orally administered equilin sulfate can be absorbed intact from the gut, while a portion is hydrolyzed prior to absorption. nih.gov The use of labeled compounds demonstrated that absorbed equilin is efficiently re-sulfated and circulates in this conjugated form. nih.gov Such detailed mechanistic information would be challenging to obtain without the use of isotope-labeled tracers.

Studies on the metabolism of deuterated 3α-hydroxy-5α-pregnane derivatives in pregnant women have further highlighted the power of stable isotope labeling in understanding steroid kinetics. By using deuterium-labeled steroid sulfates, researchers were able to demonstrate that these compounds undergo oxidoreduction and hydroxylation without the need for hydrolysis and resulfation, providing direct evidence for the metabolic pathways of intact steroid sulfates. nih.gov

The application of labeled standards extends to understanding the tissue-specific metabolism of steroids. In vitro studies using [³H]equilin with normal and malignant human endometrium have shown that target tissues can directly metabolize equilin into compounds like 17β-dihydroequilin and equilenin. nih.gov This finding, made possible by tracing the labeled steroid, is significant as some of these metabolites have different biological potencies than the parent compound. nih.gov

In essence, stable isotope-labeled steroid conjugates like Equilin 3-Sulfate-d4 (sodium salt) are not merely analytical tools for quantification. They are pivotal in providing a dynamic and detailed picture of steroid biochemistry, from systemic circulation and metabolism to tissue-specific enzymatic activities. The insights gained from studies using these labeled compounds are fundamental to our current understanding of steroid hormone action and pathology.

Chemical Compound Data

PropertyValue
Compound Name Equilin 3-Sulfate-d4 (sodium salt)
Synonyms Sodium equilin-3-sulfate-2,4,16,16-d4, 3-(Sulfooxy)estra-1,3,5(10),7-tetraen-17-one-d4 Sodium Salt
CAS Number 285979-81-9
Molecular Formula C₁₈H₁₅D₄NaO₅S
Molecular Weight 374.42 g/mol
Appearance White to Pale Red Solid
Purity ≥99% by CP; ≥97% atom D
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20NaO5S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/t14-,16+,18+;/m1./s1/i3D,7D2,10D;

InChI Key

RMFRALSRVMTLBI-HSWWYJIASA-N

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H].[Na]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O.[Na]

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Equilin 3 Sulfate D4

General Principles of Deuterium (B1214612) Incorporation into Steroid Scaffolds

The introduction of deuterium into a steroid's carbon framework is a fundamental step in the synthesis of labeled compounds. This process can be achieved through various methods, each with its own advantages and limitations.

Regioselective Deuteration Techniques

Achieving regioselectivity—the ability to introduce deuterium at specific positions within the steroid molecule—is paramount. One common strategy involves the use of precursor molecules with functional groups that direct the deuteration to a particular site. For instance, the presence of a carbonyl group can activate adjacent carbon atoms for deuterium exchange. nih.gov

Another approach is the use of metal catalysts, such as platinum, which can facilitate the exchange of hydrogen for deuterium at specific, often less accessible, positions on the steroid ring. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in determining the position and extent of deuterium incorporation.

Deuterium Exchange Methodologies

Hydrogen-deuterium exchange (HDX) reactions are a cornerstone of isotopic labeling. wikipedia.org These reactions can be catalyzed by acids, bases, or metals. nih.govwikipedia.org

Acid- and Base-Catalyzed HDX: This method relies on the pH-dependent exchange of protons for deuterons. nih.gov In the presence of a deuterated acid or base, protons on carbon atoms adjacent to activating groups (like carbonyls) can be exchanged for deuterium through enolization. nih.gov The reaction is often carried out in a deuterated solvent, such as deuterium oxide (D₂O), to provide a source of deuterium. nih.govwikipedia.org

Metal-Catalyzed HDX: Transition metals can catalyze the deuteration of less reactive C-H bonds. This method can be particularly useful for achieving perdeuteration, where all non-exchangeable hydrogen atoms are replaced with deuterium. wikipedia.org

Synthesis of Equilin (B196234) 3-Sulfate-d4

The synthesis of Equilin 3-Sulfate-d4 involves a multi-step process that begins with a suitable precursor, incorporates deuterium atoms, and concludes with the conjugation of a sulfate (B86663) group.

Precursor Compounds and Derivatization Routes

The synthesis typically starts with equilin or a closely related steroid precursor. researchgate.netveeprho.com The structure of equilin, with its unsaturated B-ring, presents unique challenges and opportunities for deuteration. The labeled analogue, Equilin 3-sulfate-[2,4,16,16-d4] sodium salt, indicates that deuterium is incorporated at the 2, 4, and 16 positions.

The synthetic route may involve the derivatization of the initial steroid to facilitate the introduction of deuterium at the desired locations. For example, the introduction of a ketone at a specific position can activate the adjacent carbons for a subsequent deuterium exchange reaction. researchgate.net

Methods for Sulfate Conjugation in Labeled Steroids

Once the deuterated steroid core is synthesized, the next critical step is the conjugation of a sulfate group at the 3-position of the A-ring. Sulfation is a common metabolic pathway for steroids in the body and is often necessary for creating water-soluble derivatives. cas.cz

The sulfation of steroids can be achieved using a sulfur trioxide complex, such as a pyridine-chlorosulfonic acid mixture. researchgate.netgoogle.com This reaction is typically carried out in an aprotic solvent. In the case of synthesizing a mixture of sulfated estrogens, parallel synthetic processes on a mixture of precursors can be employed. google.com The sulfated steroid is then typically converted to its sodium salt.

Isotopic Enrichment and Purity Considerations

Ensuring high isotopic enrichment and chemical purity of the final product is crucial for its intended applications. qmx.comrsc.org

Isotopic Enrichment: This refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to determine the isotopic enrichment. rsc.orgnih.gov For Equilin-2,4,16,16-d4 3-sulfate sodium salt, an isotopic purity of ≥97 atom % D is often specified. sigmaaldrich.com

Chemical Purity: The final product must be free of unlabeled starting material and other impurities. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound and assess its chemical purity. rsc.orggoogle.com A chemical purity of ≥96% (CP) is a common standard. sigmaaldrich.com

Characterization of Synthesized Equilin 3-Sulfate-d4

Spectroscopic Verification of Deuteration Sites and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to confirm the structure of the molecule. The resulting spectrum is expected to be consistent with the chemical structure of Equilin 3-Sulfate-d4. medchemexpress.com The absence or significant reduction of proton signals at the 2, 4, and 16 positions would provide direct evidence of successful deuteration at these sites.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the molecular weight of the deuterated compound. For Equilin 3-Sulfate-d4 (sodium salt), the expected molecular weight is approximately 374.42 g/mol to 375.43 g/mol , reflecting the incorporation of four deuterium atoms. medchemexpress.comsigmaaldrich.com The mass spectrum should show a prominent peak corresponding to this mass, confirming the presence of the d4 isotopologue. medchemexpress.com Furthermore, mass spectrometry is used to analyze the fragmentation patterns of the molecule, which can provide additional structural confirmation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the chemical purity of the synthesized compound. A high purity level, typically ≥95% or greater, is desirable to ensure that the sample is free from significant impurities that could interfere with its use as an internal standard. medchemexpress.comlgcstandards.com For instance, one batch of Equilin 3-Sulfate-d4 (sodium salt) was reported to have a purity of 95.03% as determined by HPLC. medchemexpress.com

Physical Properties: The physical appearance of Equilin 3-Sulfate-d4 (sodium salt) is typically a solid that can range in color from white to off-white or light yellow. medchemexpress.com The melting point has been reported to be around 230°C. sigmaaldrich.com

Quantitative Assessment of Isotopic Labeling

A critical aspect of characterizing Equilin 3-Sulfate-d4 is the quantitative assessment of its isotopic labeling. This involves determining the percentage of molecules that have been successfully deuterated and the distribution of different isotopologues (molecules with varying numbers of deuterium atoms).

Isotopic Purity: The isotopic purity, often expressed as atom percent deuterium (D), indicates the percentage of deuterium at the labeled positions. For Equilin 3-Sulfate-d4, the target isotopic purity is high, often specified as ≥97 atom % D. sigmaaldrich.com This ensures that the vast majority of the molecules contain the desired deuterium labels.

Isotopic Enrichment and Distribution: A detailed analysis of isotopic enrichment provides a breakdown of the different isotopologues present in the sample. This is crucial for accurate quantification in isotope dilution mass spectrometry. For example, a specific batch of Equilin 3-Sulfate-d4 (sodium salt) showed an isotopic enrichment of 97.56%. medchemexpress.com The distribution of isotopologues in this batch was as follows:

d4: 93.18%

d3: 4.46%

d2: 1.81%

d1: 0.52%

d0: 0.03% medchemexpress.com

This data indicates that while the d4 isotopologue is the most abundant, other, less-deuterated forms are also present in small quantities. Such detailed characterization is vital for the accurate use of this compound as an internal standard in quantitative analyses.

Compound Information

Advanced Analytical Methodologies Utilizing Equilin 3 Sulfate D4 As a Research Tool

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the primary methodology for the analysis of sulfated steroids like equilin (B196234) 3-sulfate. nih.govnih.govnih.govnih.gov In these assays, Equilin 3-Sulfate-d4 (sodium salt) serves as an ideal internal standard. Because it is chemically identical to the analyte of interest but has a different mass due to the deuterium (B1214612) labels, it co-elutes with the analyte and experiences similar ionization and matrix effects. This allows for reliable correction of any variations during sample preparation and analysis, leading to highly accurate quantification. The robustness of LC-MS methods is essential for determining the concentrations of these compounds in various biological fluids, such as human urine and serum. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

To enhance the speed and efficiency of steroid analysis, Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently integrated with mass spectrometers. thermofisher.comunitedchem.comhitachi-hightech.com UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution and sensitivity compared to traditional HPLC systems. hitachi-hightech.com This allows for better separation of structurally similar steroids, including isomers, in a much shorter timeframe. thermofisher.comlcms.cz The high-pressure capabilities of UHPLC systems enable the use of longer columns or faster flow rates, further optimizing the separation process for complex mixtures of steroid conjugates.

The choice of column chemistry is a critical factor in achieving successful separation of steroid sulfates. While standard C18 columns are widely used, they may not always provide adequate resolution for closely related isomers. nih.gov Advanced column chemistries have been developed to overcome these challenges, offering alternative selectivities for improved separation.

Interactive Table: Comparison of UHPLC Column Chemistries for Steroid Sulfate (B86663) Separation

Column ChemistryPrinciple of SeparationAdvantages for Steroid SulfatesLimitationsReferences
Porous Graphitic Carbon (PGC) Separation based on polarizability and molecular geometry.Excellent resolution of geometric isomers, such as equilin sulfate and δ8,9-dehydroestrone sulfate. nih.govCan have different retention characteristics compared to silica-based phases. nih.gov
Biphenyl Utilizes π-π interactions in addition to hydrophobic interactions.Offers unique selectivity for aromatic and moderately polar analytes, enhancing the resolution of structural isomers. thermofisher.comSelectivity is dependent on the mobile phase composition. thermofisher.com
Polar-Embedded C18 A C18 chain with an embedded polar group (e.g., amide, carbamate).Provides improved retention for polar compounds and is more stable in highly aqueous mobile phases. mdpi.comSelectivity might differ from traditional C18. mdpi.com
Fused-Core (Superficially Porous) Solid core particles with a porous outer layer.High efficiency and speed, comparable to sub-2 µm fully porous particles but with lower backpressure. sigmaaldrich.comLower loading capacity compared to fully porous particles. sigmaaldrich.com

Optimizing the mobile phase composition is crucial for controlling the retention and resolution of steroid conjugates during chromatographic separation. chromatographyonline.com The mobile phase in reversed-phase chromatography typically consists of an aqueous component and an organic modifier.

Organic Modifier : The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity. chromatographyonline.com Methanol, being a protic solvent, can offer different elution orders for steroids compared to the aprotic solvent acetonitrile due to different interactions with the analytes. hitachi-hightech.com A 10% increase in the organic modifier can decrease retention by a factor of two to three. chromatographyonline.com

Aqueous Component and pH Control : For ionizable compounds like steroid sulfates, the pH of the mobile phase is a critical parameter. mdpi.comchromatographyonline.com Using a pH that is at least one unit away from the analyte's pKa ensures that it remains in a single ionic form, leading to sharp, symmetrical peaks. chromatographyonline.com Acidic modifiers like formic acid are commonly added to the mobile phase, which are also compatible with mass spectrometry. nih.govillinois.edu MS-friendly buffers, such as ammonium (B1175870) acetate, are also employed to control pH while avoiding the signal suppression associated with non-volatile buffers like phosphates. mdpi.com

Interactive Table: Common Mobile Phase Compositions in Steroid Sulfate Analysis

Organic SolventAqueous AdditiveTypical ConcentrationEffect on AnalysisReferences
Acetonitrile0.1% Formic AcidGradientProvides good separation for many steroids; low viscosity leads to lower backpressure. mdpi.comnih.gov
Methanol0.1% Formic AcidGradientCan alter selectivity and resolve isomers that co-elute with acetonitrile. thermofisher.com thermofisher.comhitachi-hightech.com
Acetonitrile10 mM Ammonium AcetateGradientBuffers the mobile phase pH, improving peak shape for sulfated compounds. nih.govmdpi.com
MethanolWaterIsocratic/GradientA common combination where selectivity can be fine-tuned by adjusting the ratio. hitachi-hightech.comresearchgate.net

Mass Spectrometry Detection Techniques

Mass spectrometry provides the high sensitivity and specificity required for the detection and quantification of steroid sulfates at low concentrations in biological samples. nih.govnih.gov

Electrospray Ionization (ESI) is the most common ionization technique used for LC-MS analysis of steroid conjugates. illinois.edu For sulfated steroids, ESI is almost exclusively performed in the negative ion mode. nih.govsemanticscholar.org The sulfate group is highly acidic and readily deprotonates to form a stable negative ion, [M-H]⁻, resulting in a strong signal and high sensitivity. chemrxiv.org Operating in negative ion mode can also offer the advantage of a lower chemical background compared to positive ion mode, further enhancing the signal-to-noise ratio for the analytes of interest. semanticscholar.orgchemrxiv.org

For definitive quantification, tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov This technique involves multiple stages of mass analysis, typically performed on a triple quadrupole mass spectrometer. In a typical quantitative workflow using an internal standard like Equilin 3-Sulfate-d4, the process is as follows:

Precursor Ion Selection : In the first quadrupole (Q1), the deprotonated molecular ions of both the analyte (e.g., Equilin 3-Sulfate, [M-H]⁻) and the internal standard (Equilin 3-Sulfate-d4, [M+d4-H]⁻) are selectively isolated.

Collision-Induced Dissociation (CID) : These selected ions are then passed into the second quadrupole (Q2), which acts as a collision cell. Here, they are fragmented by colliding with an inert gas.

Product Ion Monitoring : The third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions. A common fragmentation pathway for steroid sulfates is the loss of the sulfate group, resulting in a prominent product ion corresponding to the SO₃⁻ fragment (m/z 80) or the steroid core itself.

This process, known as Selected Reaction Monitoring (SRM), is highly specific because it requires a compound to have both the correct precursor ion mass and the correct product ion mass to be detected. By monitoring a specific SRM transition for the analyte and another for the deuterated internal standard, highly accurate and precise quantification can be achieved, even in the presence of complex biological matrix components. nih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., QTOF, Orbitrap)

High-Resolution Accurate Mass (HRAM) spectrometry, utilizing instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which is crucial for the confident identification of analytes in complex mixtures. thermofisher.comazolifesciences.com This technology is increasingly being adopted in various fields, including clinical research and metabolomics. northwestern.edubiospace.com

The primary advantage of HRAM is its ability to distinguish between ions with very similar mass-to-charge ratios (isobaric interferences), which can be a significant challenge in low-resolution mass spectrometry. thermofisher.com This high resolving power increases analytical selectivity and reduces the risk of false-positive results. thermofisher.com

HRAM spectrometry is a powerful tool for untargeted steroid profiling and metabolomics. nih.gov In these applications, the goal is to detect and identify as many steroids and their metabolites as possible in a biological sample without prior selection of specific targets. nih.govnih.gov The high resolution and mass accuracy of instruments like the Orbitrap allow for the generation of comprehensive metabolic profiles. thermofisher.com

The use of deuterated internal standards like Equilin 3-Sulfate-d4 in untargeted studies helps in data alignment and quality control. While not used for direct quantification of all detected features, the internal standard's consistent presence and signal intensity across different samples can be used to monitor instrument performance and normalize the data.

Recent studies have demonstrated the utility of untargeted metabolomics in identifying novel steroid metabolites and understanding their roles in various biological processes. nih.govanu.edu.au

The combination of HRAM and tandem mass spectrometry is invaluable for the structural elucidation of unknown metabolites. nih.govnih.gov The accurate mass measurement of the precursor ion provides the elemental composition, while the fragmentation pattern from MS/MS experiments reveals structural details. nih.govnih.gov

When an unidentified metabolite is suspected to be a steroid sulfate, the fragmentation pattern can be compared to that of known steroid sulfates and their deuterated analogs, such as Equilin 3-Sulfate-d4. The characteristic losses of the sulfate group and specific cleavages of the steroid ring can help to piece together the structure of the unknown compound. nih.gov

The use of deuterated standards can aid in understanding fragmentation pathways, as the mass shifts in the fragments help to pinpoint which parts of the molecule contain the deuterium labels. nih.gov This information is critical for confidently assigning the structure of a newly discovered metabolite.

Role as an Internal Standard in Quantitative Analysis

Equilin 3-Sulfate-d4 is primarily used as an internal standard in quantitative analytical methods. veeprho.com An ideal internal standard should be chemically similar to the analyte but have a different mass to allow for simultaneous detection by mass spectrometry. Deuterated analogs like Equilin 3-Sulfate-d4 fulfill these criteria perfectly.

The addition of a known amount of the internal standard at the beginning of the sample preparation process allows for the correction of analyte losses that may occur during extraction, purification, and analysis. nih.gov This significantly improves the accuracy and precision of the quantitative results.

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, such as Equilin 3-Sulfate-d4. nih.gov

The fundamental principle of IDMS is that the native analyte and the labeled internal standard behave identically during sample preparation and analysis. nist.gov Therefore, the ratio of the signal from the native analyte to the signal from the labeled internal standard is directly proportional to the concentration of the analyte. elsevierpure.com

Table 1: Key Characteristics of Equilin 3-Sulfate-d4 (sodium salt)

Property Value
Chemical Formula C₁₈H₁₅D₄NaO₅S sigmaaldrich.commedchemexpress.com
Molecular Weight 375.43 g/mol medchemexpress.commedchemexpress.com
Isotopic Purity ≥97 atom % D sigmaaldrich.com

| CAS Number | 285979-81-9 sigmaaldrich.commedchemexpress.commedchemexpress.com |

Table 2: Applications of Equilin 3-Sulfate-d4 in Analytical Methods

Analytical Technique Role of Equilin 3-Sulfate-d4 Key Advantages
SRM/MRM Internal Standard High selectivity and sensitivity for targeted quantification. creative-proteomics.com
HRAM (QTOF, Orbitrap) Internal Standard & QC Accurate mass measurement, untargeted profiling, and structural elucidation. thermofisher.comthermofisher.com

| IDMS | Internal Standard | Absolute quantification with high accuracy and precision. nih.govnih.gov |

Calibration Curve Generation and Linearity Assessment

In bioanalytical method validation, a calibration curve establishes the relationship between the concentration of an analyte and the analytical response. For the quantification of steroids using a stable isotope-labeled internal standard like Equilin 3-Sulfate-d4, the calibration curve is typically constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. This process is fundamental to accurately determine the concentration of the analyte in unknown samples.

The linearity of this curve is a critical parameter, indicating that the response is directly proportional to the concentration over a specific range. Linearity is assessed by various graphical and numerical methods. Visual inspection of the calibration plot, along with plots of residuals and response factors, which should include confidence limits, are primary graphical criteria. A key numerical criterion is the coefficient of determination (R²), which should ideally be close to 1. However, a high R² value alone is not sufficient to confirm linearity. Therefore, additional statistical tests, such as the lack-of-fit test, are often employed to ensure the appropriateness of the linear model. The acceptable range for linearity is determined by the specific requirements of the analytical method and regulatory guidelines.

For instance, in the development of an LC-MS/MS method for steroid analysis, calibration standards are prepared by spiking known amounts of the target steroid and a fixed amount of the internal standard (e.g., Equilin 3-Sulfate-d4) into a blank biological matrix. The resulting data is then used to generate a calibration curve, and its linearity is rigorously evaluated to ensure the method's reliability for quantifying the steroid in test samples.

Here is an example of a typical calibration curve data set for a steroid analyte using a deuterated internal standard:

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11250500000.025
56300505000.125
1012400498000.249
2531500502000.627
5062000495001.253
100126000501002.515
250314000499006.293
5006280005030012.485
Precision and Accuracy Determination in Method Validation

Precision and accuracy are paramount in validating an analytical method. Precision refers to the closeness of repeated measurements of the same sample, indicating the random error of a method. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy, on the other hand, denotes the closeness of a measured value to the true or accepted value, reflecting the systematic error of the method. It is usually expressed as the percentage of recovery.

In the context of steroid analysis using Equilin 3-Sulfate-d4 as an internal standard, precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. For each QC level, multiple replicates are analyzed both within a single analytical run (intra-assay precision) and across different runs on different days (inter-assay precision). The accuracy is determined by comparing the mean measured concentration to the nominal concentration of the QC samples.

Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for precision and accuracy. Typically, for bioanalytical methods, the CV for precision should not exceed 15% (20% at the lower limit of quantification, LLOQ), and the mean accuracy should be within 85-115% (80-120% at the LLOQ).

A representative table of precision and accuracy data for a validated steroid assay is shown below:

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Low54.8 ± 0.36.38.196.0
Medium5051.2 ± 2.14.15.5102.4
High400395.6 ± 15.84.06.298.9

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis (Indirect Methods)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of steroid profiles in biological samples. nih.govnih.gov However, due to the low volatility and thermal instability of many steroids, particularly sulfated conjugates like Equilin 3-Sulfate, direct analysis is often not feasible. Therefore, indirect methods involving sample preparation steps such as hydrolysis and derivatization are necessary. nih.gov

Derivatization Strategies for Volatility Enhancement

Derivatization is a crucial step in GC-MS analysis of steroids to increase their volatility and thermal stability. nih.gov This chemical modification process converts polar functional groups, such as hydroxyl and keto groups, into less polar and more volatile derivatives. nih.gov Silylation is a common derivatization technique where active hydrogens in the steroid molecule are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov Another strategy is the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives, which is particularly useful for steroids containing keto groups. mdpi.com These derivatization reactions not only enhance volatility but can also improve chromatographic separation and produce characteristic mass spectra that aid in structural elucidation. mdpi.com Microwave-accelerated derivatization (MAD) has been explored as a technique to reduce reaction times compared to traditional thermal methods. nih.gov

Applicability for Hydrolyzed Steroid Products

Before derivatization and GC-MS analysis, sulfated steroids like Equilin 3-Sulfate must undergo hydrolysis to cleave the sulfate group and yield the free steroid. nih.gov This can be achieved through enzymatic hydrolysis, typically using sulfatase enzymes, or by chemical methods such as solvolysis. mdpi.com Once hydrolyzed, the resulting unconjugated steroid can be extracted and derivatized for GC-MS analysis. This indirect approach allows for the quantification of the total steroid concentration (conjugated and unconjugated forms). The use of a deuterated internal standard like Equilin 3-Sulfate-d4, which is added to the sample prior to hydrolysis, is essential to correct for any variability or loss during the sample preparation process, thereby ensuring accurate quantification of the endogenous steroid.

Sample Preparation and Extraction Techniques in Conjunction with Equilin 3-Sulfate-d4

Effective sample preparation is critical for accurate and reliable quantification of steroids in complex biological matrices. The primary goals are to isolate the analyte of interest from interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) for Selective Enrichment

Solid-phase extraction (SPE) is a widely used technique for the selective enrichment of steroids from biological fluids such as plasma and urine. nih.gov It offers several advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The choice of SPE sorbent is crucial for achieving optimal recovery and purity of the analyte. rsc.org

For the extraction of steroid sulfates, reversed-phase SPE cartridges, such as those with C18 or polymeric sorbents (e.g., Oasis HLB), are commonly employed. nih.govrsc.org The general procedure involves the following steps:

Conditioning: The SPE sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

Loading: The pre-treated biological sample, containing the analyte and the internal standard (Equilin 3-Sulfate-d4), is loaded onto the SPE cartridge. The analytes are retained on the sorbent while the majority of the matrix components pass through.

Washing: The cartridge is washed with a weak solvent to remove any remaining interfering substances that may have been retained.

Elution: The retained analytes are eluted from the sorbent using a strong organic solvent.

The resulting eluate, containing the enriched steroid and internal standard, can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by LC-MS/MS or, after hydrolysis and derivatization, by GC-MS. The use of a deuterated internal standard like Equilin 3-Sulfate-d4 throughout the SPE process is vital for compensating for any analyte loss and ensuring accurate quantification.

The following table summarizes common SPE sorbents and their applications in steroid analysis:

SPE SorbentMechanismTypical Analytes
C18 (Octadecyl)Reversed-PhaseNon-polar to moderately polar steroids
Oasis HLB (Hydrophilic-Lipophilic Balanced)Reversed-PhaseWide range of acidic, basic, and neutral steroids
Anion ExchangeIon ExchangeAcidic steroids (e.g., sulfates)
Cation ExchangeIon ExchangeBasic steroids

Immunoaffinity Extraction (IAE) for Targeted Purification

Immunoaffinity extraction (IAE) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen to isolate analytes from a complex mixture. mdpi.com This method employs immunosorbents, which are solid supports to which antibodies specific for a target molecule or a group of structurally related molecules are immobilized. mdpi.comnih.gov In the context of estrogen analysis, IAE can be used to selectively capture and purify steroid estrogens from challenging matrices like wastewater or biological fluids, effectively removing interfering compounds that could suppress ionization in mass spectrometry. nih.govresearchgate.net

The high specificity of the antigen-antibody interaction allows for the efficient extraction of target analytes. mdpi.com For instance, an immunosorbent prepared with antibodies against β-estradiol has been shown to achieve excellent recovery of estradiol (B170435) (>90%) and estrone (B1671321) from wastewater samples. nih.gov This selectivity is critical for obtaining clean extracts, which leads to improved signal-to-noise ratios and lower detection limits for the analytes. nih.gov When Equilin 3-Sulfate-d4 is used as an internal standard, it is added to the sample prior to extraction. Because it is structurally identical to the native compound, apart from the isotopic label, it is captured by the antibody with the same efficiency. This co-extraction allows for the accurate correction of any analyte loss that may occur during the sample loading, washing, and elution steps, ensuring reliable quantification.

Research has demonstrated the power of IAE in purifying estrogens for analysis by LC-MS. The data below, adapted from a study on steroid estrogen determination, illustrates the high recovery and precision achievable with this method.

Table 1: Performance of Immunoaffinity Extraction for Estrogen Analysis in Wastewater Effluent Data adapted from a study by Ferguson et al. (2001) demonstrating the effectiveness of IAE prior to LC/ESI-MS analysis. nih.gov

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
Estrone (E1)>90<5
β-Estradiol (E2)>90<5

This high degree of purification and recovery highlights the value of IAE as a sample preparation step in methodologies that rely on internal standards like Equilin 3-Sulfate-d4 for precise measurement.

Anion Exchange Chromatography for Conjugate Separation

Anion exchange chromatography is a powerful technique used to separate molecules based on their net negative charge. bio-rad.com It is particularly well-suited for the separation of conjugated estrogens, such as sulfates and glucuronides, which are negatively charged at neutral or alkaline pH. nih.govnih.gov The stationary phase in anion exchange chromatography consists of a solid support, or resin, that is functionalized with positively charged groups. bio-rad.comyoutube.com

When a sample containing sulfated estrogens is loaded onto the column at an appropriate pH, the negatively charged sulfate groups on molecules like Equilin 3-Sulfate bind to the positively charged resin. bio-rad.com Separation is then achieved by eluting the bound molecules using a gradient of increasing ionic strength (e.g., by increasing the salt concentration) or by changing the pH of the mobile phase. bio-rad.com Compounds with a lower net negative charge will elute at a lower salt concentration, while more highly charged molecules require a higher salt concentration to be displaced from the resin. bio-rad.com This principle allows for the high-resolution separation of various estrogen conjugates from one another in a single chromatographic run. nih.gov

High-pressure liquid chromatography (HPLC) systems utilizing strong anion exchanger columns have been successfully developed to separate mixtures of estrogen sulfates and glucuronidates in less than 30 minutes. nih.gov The deuterated internal standard, Equilin 3-Sulfate-d4, exhibits nearly identical chromatographic behavior to its unlabeled counterpart, meaning it will bind to the anion exchange resin and elute under the same conditions. This co-elution is fundamental to its role as an internal standard, as it ensures that any chromatographic variations affect both the analyte and the standard equally, enabling precise quantification when coupled with mass spectrometry detection. nih.gov

Table 2: Chromatographic Methods for Estrogen Conjugate Separation This table summarizes typical chromatographic approaches for separating estrogen conjugates.

Chromatographic TechniqueStationary Phase TypePrinciple of SeparationApplication Example
Anion Exchange HPLC Strong Anion Exchanger (e.g., SAX)Separation based on the strength of the negative charge of the sulfate or glucuronide group. bio-rad.comnih.govSeparation of estrone sulfate, 17β-estradiol-3-sulfate, and various estrogen glucuronidates. nih.gov
Reversed-Phase HPLC C18Separation based on hydrophobicity. Often used after initial purification. nih.govAnalysis of a suite of conjugated estrogens in pharmaceutical preparations. nih.gov

Considerations for Sample Stability and Preservation

The integrity of analytical results depends heavily on the proper handling and storage of samples from collection through to analysis. For estrogens and their metabolites, specific protocols are necessary to prevent degradation and ensure that the measured concentrations reflect the true in vivo levels.

Studies on the stability of estrogens in biological samples have shown that they are generally stable under specific storage conditions. For short-term storage, refrigeration at 2-8°C is often sufficient. For example, equine serum samples intended for estrone-3-sulfate analysis can be stored at this temperature for up to one week. amazonaws.com For long-term preservation, freezing is required. Storage at -20°C has been shown to be effective for up to six months for equine serum samples and for at least two months for various biochemical analytes in horse serum without significant changes in concentration. amazonaws.comresearchgate.net For even longer-term storage, as is common in large-scale epidemiological studies, temperatures of -80°C are recommended, where most estrogen metabolites have been shown to be stable for at least one year. nih.gov It is also standard practice to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can degrade analyte stability. amazonaws.com

When analyzing solid dosage forms like pharmaceutical tablets, sample preparation involves dissolving the outer coating, drying the tablets to a constant weight, and then pulverizing them to create a uniform powder before extraction. nih.govfda.gov The estrogens are then typically extracted into a solution and may be further purified using techniques like solid-phase extraction (SPE) before analysis. nih.govfda.gov Throughout this process, maintaining sample integrity is paramount.

Table 3: Recommended Storage Conditions for Biological Samples Containing Estrogens This table provides a summary of storage recommendations based on published stability studies.

Sample TypeStorage DurationStorage TemperatureKey Considerations
Equine SerumUp to 1 week2°C to 8°CPreferred for short-term storage. amazonaws.com
Equine SerumUp to 6 months-20°CAliquot samples to avoid repeat freeze-thaw cycles. amazonaws.com
Horse Serum AnalytesUp to 2 months-20°CFound to be stable for multiple biochemical analytes. researchgate.net
Human UrineShort-term (up to 48 hours)4°CEstrogen metabolites are generally stable. nih.gov
Human UrineLong-term (≥ 1 year)-80°CConsidered stable for long-term epidemiological studies. nih.gov
Pharmaceutical Tablets (Conjugated Estrogens)Per USP20° to 25°C (68° to 77°F)Store in a well-closed container at controlled room temperature before preparation. pfizermedical.com

Applications in Metabolic and Biotransformation Research

Investigation of Equilin (B196234) Metabolism Pathways using Stable Isotope Tracers

Stable isotope tracers, such as Equilin 3-Sulfate-d4, offer a powerful and safe methodology for elucidating the complex biochemical pathways of xenobiotics and endogenous compounds. nih.govtechnologynetworks.comnih.gov Unlike radioisotopes, stable isotopes can be used in a wider range of human population studies. nih.gov By introducing a labeled substrate into a biological system, researchers can track the appearance of the isotope in downstream metabolites, providing clear insights into metabolic routes and rates. nih.govmdpi.com Deuterium-labeled compounds are particularly valuable as internal standards for quantitative analysis by mass spectrometry, allowing for the precise measurement of metabolite concentrations in biological samples like plasma and urine. medchemexpress.comsigmaaldrich.com

Studies utilizing isotopically labeled equilin sulfate (B86663) have been instrumental in understanding its absorption and distribution. Research involving dual-labeled [3H]equilin-[35S]sulfate administered orally to human subjects revealed a complex absorption process. nih.gov

Initial findings showed that a portion of equilin sulfate is absorbed intact from the gastrointestinal tract without prior hydrolysis. nih.gov However, the majority of the compound undergoes hydrolysis in the gut, where the sulfate group is cleaved before the free equilin is absorbed. nih.gov Further analysis indicated that unconjugated equilin is absorbed more efficiently than its sulfated form. nih.gov Once absorbed, the free equilin is rapidly re-sulfated in the body, circulating primarily as equilin sulfate. nih.gov This rapid sulfation establishes a circulating reservoir of the inactive hormone. oup.com

Animal studies using tritiated ([3H]) equilin sulfate corroborate these findings, demonstrating rapid absorption of the compound following oral administration. nih.gov The use of a d4-labeled standard in modern studies allows for these same pathways to be traced with high precision using LC-MS/MS, avoiding the complexities of radiolabeling. sigmaaldrich.com

The metabolic fate of Equilin 3-Sulfate is governed by a dynamic interplay between two key enzyme families: steroid sulfatase (STS) and sulfotransferases (SULTs).

Hydrolysis by Steroid Sulfatase (STS): Equilin sulfate, like other estrogen sulfates, is biologically inactive because the sulfate group prevents it from binding to estrogen receptors. oup.comnih.gov It serves as a circulating reservoir with a longer half-life than the active hormone. oup.com The activation step is the hydrolysis of the sulfate ester, a reaction catalyzed by steroid sulfatase (STS). oup.comresearchgate.net This enzyme removes the sulfate group, converting inactive equilin sulfate back into biologically active equilin. nih.govresearchgate.net

Conjugation by Estrogen Sulfotransferase (SULT1E1): The reverse process, sulfoconjugation, is a primary deactivation pathway. nih.gov Estrogen sulfotransferase (SULT1E1) is a phase II metabolizing enzyme that catalyzes the transfer of a sulfonate group from a donor molecule (PAPS) to equilin. nih.govresearchgate.net This conjugation converts active equilin into the water-soluble, inactive equilin sulfate, facilitating its transport and eventual elimination. nih.gov

The balance between STS and SULT1E1 activity is a critical regulatory mechanism that controls the local availability of active estrogens in various tissues. nih.gov Stable isotope tracing with Equilin 3-Sulfate-d4 allows researchers to quantify the rates of both hydrolysis and conjugation, providing insights into the regulation of estrogen homeostasis.

Following administration, equilin undergoes extensive biotransformation. The use of isotopically labeled tracers has enabled the definitive identification of its downstream metabolites in both plasma and urine. nih.govnih.gov The primary metabolic transformations include the reduction of the 17-keto group and the aromatization of the B-ring. nih.gov

Table 1: Key Downstream Metabolites of Equilin

Metabolite Transformation Pathway Reference
17β-Dihydroequilin Reduction of 17-keto group nih.gov
17α-Dihydroequilin Reduction of 17-keto group nih.gov
Equilenin (B1671562) Aromatization of B-ring nih.govnih.gov
17β-Dihydroequilenin Aromatization of B-ring and reduction of 17-keto group nih.govnih.gov
17α-Dihydroequilenin Aromatization of B-ring and reduction of 17-keto group nih.gov
4-Hydroxyequilin Aromatic hydroxylation nih.gov
Glucuronide Conjugates Phase II conjugation of metabolites nih.gov

Metabolic studies have consistently identified a series of reduced and aromatized derivatives of equilin. In canines, 17β-dihydroequilin and equilin itself were the two most prominent metabolites found in plasma samples after administration of equilin sulfate. nih.gov In urine, the major metabolites were identified as 17β-dihydroequilenin and 17β-dihydroequilin. nih.gov Other significant metabolites identified include 17α-dihydroequilin and 17α-dihydroequilenin. nih.govwikipedia.orgwikipedia.org

A critical and distinct metabolic pathway for equine estrogens like equilin, compared to endogenous human estrogens, is hydroxylation at the C4 position of the aromatic A-ring. nih.gov This leads to the formation of catechol estrogens such as 4-hydroxyequilin. This metabolite is of significant interest as it can autoxidize and subsequently isomerize to form 4-hydroxyequilenin-o-quinone, a highly reactive and potentially cytotoxic species. nih.gov

After undergoing Phase I metabolic transformations (such as reduction and hydroxylation), equilin and its various metabolites are prepared for excretion through Phase II conjugation. The most significant of these pathways is glucuronidation. nih.gov This process involves the enzymatic addition of a glucuronic acid moiety to the steroid metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org

The resulting glucuronide conjugates are significantly more water-soluble than their parent compounds. wikipedia.org This increased hydrophilicity prevents them from passively diffusing back into cells and facilitates their elimination from the body, primarily via urine. nih.govwikipedia.org Studies have confirmed that the metabolites of equilin are excreted mainly as glucuronide conjugates. nih.gov While the specific UGT isoforms responsible for conjugating each equilin metabolite are a subject of ongoing research, the pathway itself is established as the principal route for their clearance.

Identification of Downstream Metabolites of Equilin

Assessment of Kinetic Isotope Effects (KIE) in Steroid Biotransformations

The use of deuterated standards like Equilin 3-Sulfate-d4 is pivotal for investigating the kinetic isotope effect (KIE), a powerful tool for studying enzymatic reaction mechanisms. nih.govlibretexts.org A KIE occurs when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the rate of a chemical reaction. wikipedia.orgresearchgate.net This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov

In steroid biotransformation, many key reactions, particularly oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond. nih.gov By replacing a hydrogen atom at a metabolically active site with a deuterium (B1214612) atom, the resulting carbon-deuterium (C-D) bond, being stronger, is broken more slowly. This results in a reduced rate of metabolism, an observation known as a primary deuterium KIE. libretexts.orgnih.gov

By using Equilin 3-Sulfate-d4 in metabolic experiments and comparing its rate of biotransformation to the non-deuterated version, researchers can:

Identify Rate-Limiting Steps: A significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the metabolic pathway being studied. nih.gov

Elucidate Enzyme Mechanisms: The magnitude of the KIE can offer insights into the geometry of the transition state of the enzyme-catalyzed reaction. acs.orgnih.gov

Pinpoint Sites of Metabolism: Comparing the metabolism of different deuterated isotopologues of a steroid can help identify the specific sites most susceptible to enzymatic attack.

The assessment of KIE is therefore a sophisticated application of stable isotope tracers that moves beyond simple pathway mapping to provide detailed mechanistic information about the enzymes involved in steroid biotransformation. nih.govnih.gov

Probing Rate-Limiting Steps in Enzymatic Reactions

For instance, consider the initial step in the metabolism of Equilin 3-Sulfate, which is the hydrolysis of the sulfate group by a sulfatase enzyme to yield equilin. If the cleavage of a C-H bond on the steroid nucleus is involved in or influences the rate of this enzymatic hydrolysis, then a kinetic isotope effect would be observed when using Equilin 3-Sulfate-d4.

Illustrative Research Finding:

In a hypothetical study investigating the metabolism of Equilin 3-Sulfate, researchers could compare the rate of metabolism of the non-deuterated (d0) and deuterated (d4) forms of the compound by human liver microsomes. If the cleavage of a C-H bond at one of the deuterated positions is the rate-limiting step, a significant decrease in the rate of metabolism for the d4 compound would be observed.

Table 1: Illustrative Kinetic Data for the Metabolism of Equilin 3-Sulfate and Equilin 3-Sulfate-d4

CompoundInitial Rate of Metabolism (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Equilin 3-Sulfate (d0)150.0\multirow{2}{*}{4.5}
Equilin 3-Sulfate-d433.3

Understanding Reaction Mechanisms Through Isotopic Substitution

Beyond identifying rate-limiting steps, isotopic substitution with Equilin 3-Sulfate-d4 can provide profound insights into the specific chemical mechanisms of enzymatic reactions. The magnitude of the KIE can help distinguish between different potential transition states and reaction pathways.

For example, after hydrolysis to equilin, the compound can be further metabolized by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the interconversion of 17-keto and 17-hydroxy steroids. The reaction involves the transfer of a hydride ion from a cofactor, such as NADPH, to the C17-keto group of equilin, or the reverse reaction.

Illustrative Research Finding:

To understand the mechanism of a specific 17β-HSD isozyme, researchers could use Equilin-d4 (produced from the hydrolysis of Equilin 3-Sulfate-d4) as a substrate. By analyzing the KIE for the reduction of the C17-keto group, they could gain information about the transition state of the reaction.

Table 2: Illustrative Kinetic Isotope Effects for the Reduction of Equilin and Equilin-d4 by 17β-HSD

SubstrateVmax (nmol/min/mg enzyme)Km (µM)kH/kD on Vmax
Equilin (d0)12.55.2\multirow{2}{*}{3.8}
Equilin-d43.35.1

In this hypothetical scenario, the significant primary KIE of 3.8 on Vmax for the reduction of Equilin-d4 would indicate that the transfer of the hydride to the C17-keto group is a key event in the rate-determining step of the catalytic cycle. This information helps to build a more complete picture of the enzyme's catalytic mechanism, including the geometry of the active site and the nature of the transition state. The lack of a significant isotope effect on Km would suggest that the isotopic substitution does not affect the initial binding of the substrate to the enzyme.

Role in Steroidomics and Global Metabolome Profiling

Comprehensive Steroid Metabolome Analysis using Stable Isotopes

Stable isotope labeling is a sophisticated technique that incorporates non-radioactive isotopes into molecules to trace and analyze biological processes. creative-proteomics.compharmiweb.com In steroidomics, which focuses on the global analysis of steroids in biological systems, labeled compounds like Equilin (B196234) 3-Sulfate-d4 are indispensable for achieving the accuracy and precision required for clinical and research applications. isotope.comirisotope.com

The primary role of Equilin 3-Sulfate-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). sigmaaldrich.comisotope.com This method is considered the gold standard for the quantitative analysis of small molecules, including steroid hormones, in complex biological matrices such as plasma, urine, and tissue extracts. irisotope.comnih.gov

The process involves adding a known amount of the stable isotope-labeled standard to a sample before processing. numberanalytics.com Because the labeled standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same variations during sample extraction, purification, and ionization in the mass spectrometer. sigmaaldrich.com By measuring the ratio of the signal from the endogenous analyte to the signal from the co-eluting labeled standard, analysts can correct for sample loss and matrix-induced ion suppression or enhancement. nih.gov This results in highly accurate and precise quantification of the absolute concentration of the target steroid, which is crucial for diagnosing and monitoring hormone-related disorders. irisotope.comnih.gov

Key advantages of using stable isotope-labeled standards include:

Improved Accuracy and Precision: Minimizes variations from sample preparation and mass detector fluctuations. sigmaaldrich.com

Correction for Matrix Effects: Compensates for the influence of other molecules in the biological sample that can affect ionization efficiency. nih.gov

High Sensitivity: Enables the reliable measurement of steroids present at very low concentrations. irisotope.comnih.gov

Enhanced Specificity: The distinct mass difference ensures that the standard does not interfere with the measurement of the analyte of interest. sigmaaldrich.com

A summary of steroids often quantified using stable isotope dilution methods is presented below.

Steroid ClassExample CompoundsAnalytical Method
Androgens Testosterone, Dihydrotestosterone, AndrostenedioneLC-MS/MS, GC-MS
Estrogens Estradiol (B170435), Estrone (B1671321), EstriolLC-MS/MS
Progestogens Progesterone, 17-hydroxyprogesteroneLC-MS/MS
Mineralocorticoids AldosteroneLC-MS/MS
Glucocorticoids Cortisol, DeoxycortisolLC-MS/MS

This table presents examples of steroid classes and compounds frequently analyzed using stable isotope dilution mass spectrometry, the same methodology for which Equilin 3-Sulfate-d4 (sodium salt) is designed.

Comparative steroidomics aims to identify differences in steroid profiles between different groups, such as healthy individuals versus those with a disease, or in response to a specific treatment. The high precision afforded by stable isotope-labeled internal standards is essential for the validity of these studies. nih.govnih.gov By minimizing analytical variability, researchers can be confident that observed differences in steroid concentrations are due to biological variation rather than technical artifacts. nih.gov

This approach allows for the robust comparison of steroid metabolomes across various conditions, facilitating the discovery of biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. nih.gov For instance, comparative steroidomics has been instrumental in cancer research, helping to elucidate the role of steroid dysregulation in malignancies like breast, prostate, and adrenal cancers. nih.gov The ability to reliably differentiate between endogenous and exogenous steroids using labeled analogs is also a powerful tool in pharmacokinetic studies to assess the bioavailability of steroidal drugs. nih.gov

Integration of Stable Isotope Labeling into Multi-Omics Workflows

To gain a holistic understanding of complex biological systems, data from different "omics" fields—such as genomics, proteomics, lipidomics, and metabolomics—are often integrated. nih.gov Steroidomics, as a sub-field of metabolomics, provides a functional readout of the activity of steroidogenic pathways. nih.govnih.gov

Integrating quantitative steroidomics data with proteomics and lipidomics can provide a more complete picture of cellular processes and disease mechanisms. researchgate.net

Proteomics: Measures the abundance of proteins, including the enzymes responsible for synthesizing and metabolizing steroids. By correlating steroid levels (quantified using standards like Equilin 3-Sulfate-d4) with the expression levels of steroidogenic enzymes, researchers can identify key regulatory points and dysregulated pathways. nih.govnih.gov

Lipidomics: Analyzes the full profile of lipids, of which steroids are a key class. nih.gov Changes in steroid profiles can be contextualized within broader alterations in lipid metabolism, as many pathways are interconnected. researchgate.net A study integrating proteomics and lipidomics in breast cancer, for example, used stable isotope standards for the precise quantification of proteins, highlighting the importance of such standards in multi-omics research. nih.gov

This systems biology approach, combining different omics datasets, is crucial for validating molecular mechanisms and discovering novel diagnostic or therapeutic targets. nih.govresearchgate.net

The analysis of data from stable isotope-labeling experiments presents unique challenges. The datasets are complex, containing signals from both the naturally occurring (unlabeled) analytes and their co-eluting labeled counterparts. nih.gov This spectral complexity requires specialized computational tools and software for accurate processing and interpretation. nih.gov

Several open-source and commercial software packages have been developed to handle these complex isotopic datasets. nih.gov

Commonly Used Software for Isotopic Data Analysis:

SoftwareKey FunctionApplication
XCMS Peak detection, retention time correction, and alignment of LC-MS data. nih.govnumberanalytics.comMetabolomics, Steroidomics
MetaboAnalyst Web-based platform for comprehensive metabolomics data analysis and interpretation. numberanalytics.comMetabolomics, Pathway Analysis
MZmine A framework for differential analysis of mass spectrometry data. nih.govMetabolomics, Lipidomics
SAIL Specifically designed for analyzing stable isotope labeling data and quantifying metabolic fluxes. numberanalytics.comFluxomics, Metabolomics

These programs are designed to identify and quantify metabolites from complex mass spectrometry data. nih.gov They employ algorithms to detect isotopic peaks, correct for natural isotope abundance, and calculate the precise ratios needed for quantification in isotope dilution studies. nih.govdoi.org The development of these advanced data processing tools is critical for enabling the high-throughput analysis required in modern steroidomics and multi-omics research. numberanalytics.com

Future Perspectives and Emerging Research Avenues

Development of Novel Analytical Platforms for Deuterated Steroid Sulfates

The precise quantification of deuterated steroid sulfates like Equilin (B196234) 3-Sulfate-d4 is paramount for its function as an internal standard. Ongoing developments in analytical platforms are focused on increasing throughput, reducing sample volume, and automating complex workflows. The evolution of liquid chromatography-mass spectrometry (LC-MS/MS) continues to be central to steroid analysis due to its superior sensitivity and specificity over traditional immunoassays. synnovis.co.ukresearchgate.netacs.org

Miniaturization and High-Throughput Methodologies

The drive to analyze large cohorts in clinical and research settings has pushed for the miniaturization of assays and the adoption of high-throughput screening (HTS) technologies. csic.es This transition involves moving from manual, low-throughput methods to industrialized, robotic platforms capable of screening thousands of samples efficiently. mdpi.com Key advancements include the use of 96-well or 384-well plates for sample processing and analysis, which significantly reduces the consumption of costly reagents and precious biological samples. mdpi.com

Table 1: Comparison of Analytical Methodologies for Steroid Analysis

Feature Conventional LC-MS/MS UPC²-MS/MS Turbulent Flow Chromatography (TFC)-HPLC-MS/MS
Throughput Moderate High High
Sensitivity Good to Excellent Excellent (5-50x improvement) exlibrisgroup.com Excellent (LODs 2-5 pg/mL) csic.es
Sample Prep Manual or semi-automated Streamlined Automated, minimal handling csic.es
Selectivity High Superior exlibrisgroup.com High
Automation Partial to Full Full Full

Online Sample Preparation Integration

Automating the sample preparation process is crucial for achieving high throughput and ensuring reproducibility. Online solid-phase extraction (SPE) coupled directly with LC-MS/MS systems represents a significant leap forward. nih.govnih.gov This integration automates the extraction and concentration of analytes from complex biological matrices like serum or saliva, minimizing manual intervention and potential for error. nih.govnih.gov For instance, online in-tube solid-phase microextraction (IT-SPME) has been developed for the fully automated analysis of sulfated steroid metabolites, demonstrating high sensitivity and precision with sample volumes as low as 50 μL. nih.govnih.gov Robotic systems are also being employed for high-throughput SPE in 96-well plate formats, further streamlining the workflow for large-scale steroidomics studies. mdpi.com

Expanding the Scope of Isotopic Tracer Applications

Deuterium-labeled standards such as Equilin 3-Sulfate-d4 are foundational tools for isotopic tracer studies, which are instrumental in mapping metabolic pathways. nih.gov Stable isotopes are increasingly replacing radioactive tracers in human metabolic research, offering a safer and equally effective means to track the fate of molecules in vivo. nih.govirisotope.com

Studies on Steroid Pathway Regulation and Dysregulation

Isotopic tracers are essential for elucidating the complex networks of steroid synthesis and metabolism (steroidogenesis). By introducing a labeled compound, researchers can follow its conversion through various enzymatic steps, providing dynamic information about pathway flux. nih.govnih.gov This approach is invaluable for studying the dysregulation of steroid pathways in various diseases, including endocrine disorders and cancers. mdpi.comnih.gov For example, disturbances in steroid homeostasis are linked to breast and prostate cancer. nih.gov The use of deuterated standards allows for precise quantification of steroid panels in biological fluids, helping to identify biomarkers for cancer risk, diagnosis, and prognosis. nih.govfrontiersin.org Furthermore, techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) use isotopic signatures to distinguish between endogenously produced steroids and synthetic versions administered for doping purposes. researchgate.net

Advancements in Automated Data Analysis and Isotopic Deconvolution

The complexity of data generated by modern high-resolution mass spectrometers necessitates sophisticated and automated data analysis tools. A critical step in analyzing data from isotopic labeling experiments is isotopic deconvolution, which involves processing a complex mass spectrum to determine the monoisotopic mass and charge state of the molecules present. enovatia.combiorxiv.orgresearchgate.net

Manual deconvolution is time-consuming and impractical for high-throughput studies. Consequently, a variety of automated algorithms and software packages have been developed. nih.govresearchgate.netacs.org These tools, such as ProMass, FLASHDeconv, and UniDec, employ advanced algorithms to automatically interpret complex spectra, even when isotopic patterns from different molecules overlap. enovatia.combiorxiv.orgox.ac.uk For example, some algorithms formulate deconvolution as a statistical variable selection problem, aiming to explain the spectrum with the minimum number of chemical species. nih.govresearchgate.net Others use pattern matching against theoretical isotopic profiles to identify compounds in highly complex matrices. acs.org These advancements are crucial for accurately processing the large datasets generated in steroidomics and metabolomics, enabling researchers to extract meaningful biological information from raw analytical data with greater speed and confidence. researchgate.netspectroswiss.ch

Table 2: Software Tools for Automated Mass Spectral Deconvolution

Software/Algorithm Key Feature Application Reference
ProMass Uses ZNova™ algorithm for artifact-free deconvolution of biomolecules. High-throughput LC/MS data processing. enovatia.com
FLASHDeconv Employs a rapid pattern-finding transformation for high-speed analysis. Top-down proteomics, feature deconvolution. biorxiv.org
LASSO-based algorithms Formulates deconvolution as a statistical variable selection problem. Deconvolution of overlapping isotope series in peptide mixtures. nih.govresearchgate.net
IPDC Algorithm Uses isotopic profile matching against a large database of molecular formulas. Screening for organic compounds in high-resolution MS data. acs.org
UniDec Bayesian deconvolution approach for complex mass and ion mobility spectra. Analysis of polydisperse protein ensembles. ox.ac.uk

Synthesis of Other Deuterated Equilin Metabolites and Analogs

The development of deuterated internal standards is crucial for pharmacokinetic and metabolic studies, enabling precise quantification of metabolites by mass spectrometry. Building upon the synthesis of Equilin 3-Sulfate-d4, emerging research focuses on preparing a broader range of deuterated equilin metabolites and analogs. These efforts aim to create a toolkit of labeled compounds to better understand the complex in vivo transformations of equine estrogens. Methodologies for deuterium (B1214612) incorporation generally follow two main strategies: late-stage functionalization through hydrogen-deuterium exchange (HDX) reactions or the use of deuterated reagents in established synthetic pathways.

Key metabolites and analogs of equilin targeted for deuterated synthesis include 17β-dihydroequilin, hydroxylated derivatives (e.g., 2-hydroxyequilin and 4-hydroxyequilin), and the related estrogen, equilenin (B1671562). The synthetic approaches are often adapted from established routes for their non-labeled or tritiated counterparts.

Deuterated 17β-Dihydroequilin and its Sulfate (B86663):

One of the most significant metabolites of equilin is 17β-dihydroequilin, a potent estrogen formed by the reduction of the 17-keto group. wikipedia.org The synthesis of its deuterated forms can be achieved through stereospecific reduction of a deuterated equilin precursor. A common and effective method involves the use of deuterated reducing agents.

Reduction with Sodium Borodeuteride: A primary strategy for introducing deuterium at the 17α-position is the reduction of the 17-carbonyl group of equilin using sodium borodeuteride (NaBD₄). masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction stereospecifically yields [17α-²H]-17β-dihydroequilin. If a precursor like Equilin-d4 is used, this method would produce a multi-deuterated version of 17β-dihydroequilin.

A reported synthesis for a tritiated analog provides a direct template for this approach. The synthesis of [2,4-³H] 17β-dihydroequilin-3-sulfate was accomplished by first sulfating [2,4-³H] equilin and then reducing the product with sodium borohydride. researchgate.net Analogously, a deuterated version, [¹⁷α-²H]-17β-dihydroequilin 3-sulfate, can be synthesized by reducing equilin 3-sulfate with sodium borodeuteride. This method is highly specific and does not produce the 17α-reduced product. researchgate.net

Deuterated Hydroxylated Metabolites:

Hydroxylation represents another major metabolic pathway for equilin, leading to catechol estrogens like 2-hydroxyequilin. The synthesis of these metabolites has been established and can be adapted for deuterium labeling. nih.gov

Synthesis from Deuterated Precursors: A practical approach begins with a commercially available, optically pure equilin that is first deuterated at specific positions (e.g., creating an Equilin-d4 scaffold). This labeled precursor can then be carried through a multi-step synthesis. For instance, the established route to 2-hydroxyequilin involves the formation of 2-methoxyequilin, followed by demethylation. nih.gov By starting with deuterated equilin, a deuterated version of 2-hydroxyequilin can be obtained.

Deuterated Equilenin Analogs:

Equilenin, which differs from equilin by having a fully aromatic B-ring, is another important equine estrogen. wikipedia.org Deuterated equilenin can serve as an internal standard for studies investigating the in vivo aromatization of equilin's B-ring.

Catalytic H/D Exchange: One potential route for preparing deuterated equilenin is through catalytic hydrogen-deuterium exchange (HDX). This method uses a catalyst, often a transition metal like palladium or platinum, to facilitate the exchange of hydrogen atoms on the molecule with deuterium from a source like D₂O or D₂ gas. nih.govnih.gov This can be particularly effective for labeling aromatic protons or positions adjacent to carbonyl groups.

Oxidation of Deuterated Precursors: An alternative strategy involves the chemical oxidation of a deuterated equilin intermediate. For example, treating 2-methoxyequilin with selenium dioxide (SeO₂) can yield 2-methoxyequilenin, which is then demethylated to produce 2-hydroxyequilenin. nih.gov If a deuterated 2-methoxyequilin is used as the starting material, this process would yield the corresponding deuterated 2-hydroxyequilenin.

The following table summarizes the key compounds and potential methods for their deuterated synthesis.

Compound NameParent CompoundKey Synthetic TransformationDeuteration Method
[17α-²H]-17β-DihydroequilinEquilinReduction of 17-keto groupUse of Sodium Borodeuteride (NaBD₄)
[¹⁷α-²H]-17β-Dihydroequilin 3-SulfateEquilin 3-SulfateReduction of 17-keto groupUse of Sodium Borodeuteride (NaBD₄)
2-Hydroxyequilin-dₓEquilin-dₓMulti-step synthesis via 2-methoxyequilinSynthesis from a deuterated equilin precursor
Equilenin-dₓEquileninAromatization of B-ringCatalytic Hydrogen-Deuterium Exchange (HDX)
2-Hydroxyequilenin-dₓEquilin-dₓOxidation and DemethylationSynthesis from a deuterated equilin precursor

These emerging synthetic avenues are critical for expanding the available tools for estrogen research, allowing for more detailed and accurate investigations into the metabolism and biological roles of the complex mixture of estrogens used in hormone replacement therapy.

Q & A

Q. What are the key structural features of Equilin 3-Sulfate-d4 (sodium salt), and how do they influence its stability in experimental settings?

Equilin 3-Sulfate-d4 is a deuterated derivative of equilin sulfate, where four hydrogen atoms are replaced with deuterium at positions 2, 4, 16, and 15. The sulfate group at position 3 enhances water solubility, while the sodium counterion improves crystallinity. Stabilization with TRIS (50% w/w) is critical to prevent degradation during storage, as deuterated compounds can exhibit altered kinetic isotope effects under thermal or photolytic stress . Structural verification typically involves nuclear magnetic resonance (NMR) to confirm deuterium placement and Fourier-transform infrared spectroscopy (FTIR) to validate sulfate bonding.

Q. What methodologies are recommended for synthesizing Equilin 3-Sulfate-d4 (sodium salt) with high isotopic purity?

Synthesis involves deuterium exchange reactions using deuterated precursors (e.g., deuterium oxide or deuterated acids) under controlled pH and temperature. Post-synthesis, ion-exchange chromatography isolates the sodium salt form. Isotopic purity (≥97 atom % D) is confirmed via mass spectrometry (MS), while chemical purity (≥98%) is assessed using high-performance liquid chromatography (HPLC) with UV detection. TRIS stabilization is added to mitigate hygroscopicity and oxidative degradation .

Q. How can researchers confirm the identity and purity of Equilin 3-Sulfate-d4 (sodium salt) in a new batch?

A combination of analytical techniques is required:

  • NMR spectroscopy : To verify deuterium substitution patterns and sulfate group integrity.
  • HPLC-MS : To assess chemical purity and detect impurities (e.g., non-deuterated analogs).
  • Elemental analysis : To confirm sodium content and sulfur-to-deuterium ratios.
  • Karl Fischer titration : To quantify residual moisture, which can affect stability .

Advanced Research Questions

Q. What experimental challenges arise when using Equilin 3-Sulfate-d4 in tracer studies, and how can they be mitigated?

Deuterated compounds like Equilin 3-Sulfate-d4 may exhibit isotopic effects, such as altered binding affinities to estrogen receptors compared to non-deuterated forms. To address this:

  • Conduct parallel assays with non-deuterated equilin sulfate to establish baseline activity.
  • Use ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate deuterated and non-deuterated species in biological matrices.
  • Optimize sample preparation to minimize deuterium loss, e.g., avoiding prolonged exposure to acidic conditions .

Q. How can contradictory data on the bioactivity of Equilin 3-Sulfate-d4 be resolved in estrogen receptor binding studies?

Discrepancies often stem from variations in isotopic purity, residual solvents, or assay conditions. Resolve these by:

  • Validating compound purity across batches using orthogonal methods (e.g., NMR + HPLC-MS).
  • Standardizing assay protocols (e.g., buffer composition, incubation time) to reduce inter-lab variability.
  • Performing dose-response curves to compare potency (EC50) and efficacy (Emax) between deuterated and non-deuterated forms .

Q. What strategies are effective for quantifying Equilin 3-Sulfate-d4 in complex biological samples with high precision?

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates.
  • Internal standardization : Use a structurally similar deuterated internal standard (e.g., Estradiol-d4 sulfate) to correct for matrix effects.
  • Detection : Employ high-resolution mass spectrometry (HRMS) in negative ion mode for selective quantification of the sulfate group. Calibration curves should span 3–4 orders of magnitude to ensure linearity in low-concentration regimes .

Methodological & Regulatory Considerations

Q. What quality control (QC) criteria should be prioritized when sourcing Equilin 3-Sulfate-d4 for pharmacokinetic studies?

Key QC parameters include:

  • Isotopic purity : ≥97 atom % D, verified by MS.
  • Chemical purity : ≥98% by HPLC-UV.
  • Residual solvents : Compliance with ICH guidelines (e.g., <500 ppm for methanol).
  • Stability data : Accelerated stability studies (40°C/75% RH for 6 months) to ensure integrity under storage conditions .

Q. How does TRIS stabilization impact the compound’s performance in cell-based assays?

TRIS buffer (50% w/w) can interfere with cell viability assays at high concentrations. To mitigate this:

  • Dialyze the compound against phosphate-buffered saline (PBS) before use.
  • Include a TRIS-only control in experiments to isolate its effects.
  • Validate assay compatibility using resazurin-based viability tests .

Data Interpretation & Reporting

Q. How should researchers report deuterium incorporation efficiency in publications to ensure reproducibility?

Include:

  • Deuterium distribution : Specify positions (2, 4, 16, 16) and percent incorporation (e.g., 97 atom % D).
  • Analytical validation : Summarize NMR, MS, and HPLC methods with detection limits.
  • Batch-specific data : Provide certificates of analysis (CoA) for critical parameters (purity, solubility) .

Q. What are the best practices for archiving and sharing spectral data (NMR, MS) for Equilin 3-Sulfate-d4?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Upload raw data to repositories like Zenodo or ChemSpider with unique digital object identifiers (DOIs).
  • Annotate spectra with acquisition parameters (e.g., NMR field strength, MS ionization mode).
  • Use standardized metadata templates, such as those recommended by the European Chemicals Agency (ECHA), to enhance cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.